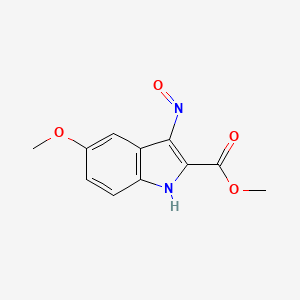![molecular formula C48H30N4O2 B14220354 2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile] CAS No. 522634-65-7](/img/structure/B14220354.png)
2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core with diphenylamino and carbonitrile substituents, making it a subject of interest in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile] typically involves multi-step organic reactions. One common method includes the formation of the benzofuran core followed by the introduction of diphenylamino and carbonitrile groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
2,2’-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzofuran derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
2,2’-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 2,2’-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, influencing biological and chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2,2’-(1,4-Phenylene)bis(1,3,6,2-dioxazaborocane)
- 4,4′-[4,4′-(Perfluoropropane-2,2-diyl)bis(4,1-phenyleneoxy)]
Uniqueness
2,2’-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile] stands out due to its specific combination of functional groups and structural features. This uniqueness makes it particularly valuable in applications requiring precise chemical properties and interactions.
特性
CAS番号 |
522634-65-7 |
|---|---|
分子式 |
C48H30N4O2 |
分子量 |
694.8 g/mol |
IUPAC名 |
2-[4-[3-cyano-6-(N-phenylanilino)-1-benzofuran-2-yl]phenyl]-6-(N-phenylanilino)-1-benzofuran-3-carbonitrile |
InChI |
InChI=1S/C48H30N4O2/c49-31-43-41-27-25-39(51(35-13-5-1-6-14-35)36-15-7-2-8-16-36)29-45(41)53-47(43)33-21-23-34(24-22-33)48-44(32-50)42-28-26-40(30-46(42)54-48)52(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-30H |
InChIキー |
KQBVBNGIHWWUJI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C(=C(O4)C5=CC=C(C=C5)C6=C(C7=C(O6)C=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


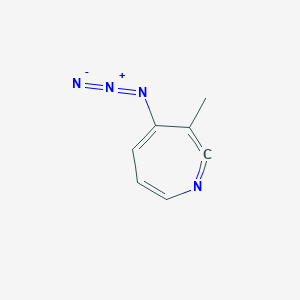


![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate](/img/structure/B14220306.png)

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid](/img/structure/B14220335.png)
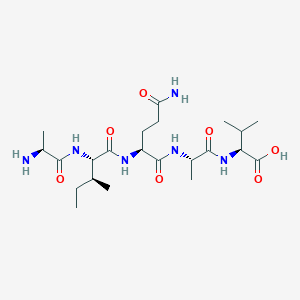
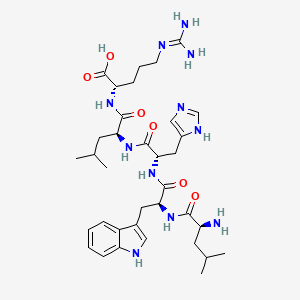
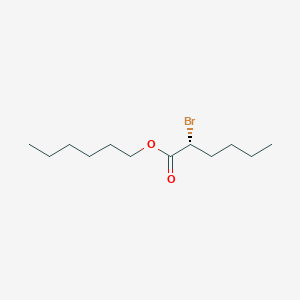
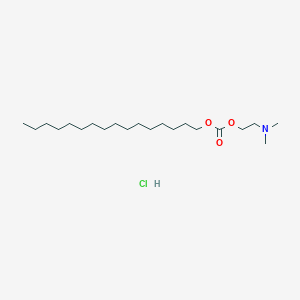

![[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene](/img/structure/B14220361.png)

